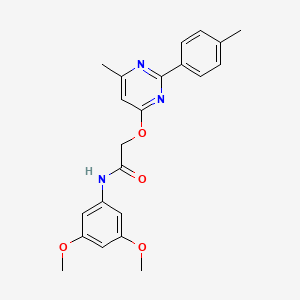
N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide" is a chemical entity that appears to be structurally related to various acetamide derivatives that have been studied for their biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their potential biological activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives has been described in the literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions were synthesized and evaluated for their opioid kappa agonist activity . Although the specific synthesis route for "N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide" is not provided, similar synthetic strategies could potentially be applied, involving the attachment of different aryloxy groups to a pyrimidine ring, as seen in the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives .
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be complex, with the potential for intramolecular hydrogen bonding contributing to the planarity of the molecule, as observed in the structure of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide . This suggests that "N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide" may also exhibit a planar structure due to similar intramolecular interactions, which could influence its biological activity.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can vary depending on the substituents present on the molecule. The papers provided do not detail specific chemical reactions for the compound , but they do suggest that modifications at certain positions on the molecule, such as the carbon adjacent to the amide nitrogen, can significantly affect the biological activity of these compounds . Therefore, understanding the chemical reactivity of "N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide" would require further study, particularly in the context of its potential interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the planarity of the molecule and the presence of intramolecular hydrogen bonds can affect the compound's melting point, solubility, and stability . While the specific properties of "N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide" are not discussed in the provided papers, it is reasonable to infer that similar structural features could lead to comparable physical and chemical properties.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- A series of pyrimidinones, oxazinones, and their derivatives were synthesized to explore their antimicrobial activities, leveraging various starting materials and synthetic pathways. These compounds exhibited good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid, highlighting their potential in developing new antimicrobial agents (Hossan et al., 2012).
Heterocyclic Derivatives for Anti-inflammatory and Analgesic Agents
- Novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, were synthesized and evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Some compounds showed high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities, demonstrating potential as therapeutic agents (Abu‐Hashem et al., 2020).
Oxidative Radical Cyclization
- The Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes was studied, showcasing innovative synthetic routes for complex molecular scaffolds. This work underscores the importance of radical cyclization in synthesizing natural product analogs and highlights the role of specific functional groups in facilitating these transformations (Chikaoka et al., 2003).
Pyrimidine-linked Heterocyclics
- The synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation was explored for their insecticidal and antibacterial potential. This research demonstrates the utility of microwave-assisted synthesis in creating biologically active compounds, potentially offering a rapid and efficient pathway for developing new agrochemicals and antibiotics (Deohate et al., 2020).
Synthesis and Reactions with Anti-inflammatory Activity
- A series of heterocyclic systems fused to a thiophene moiety were synthesized using citrazinic acid as a synthon, demonstrating significant anti-inflammatory activity. This research provides insights into the design and development of new anti-inflammatory agents, highlighting the potential therapeutic applications of synthesized heterocyclic compounds (Amr et al., 2007).
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14-5-7-16(8-6-14)22-23-15(2)9-21(25-22)29-13-20(26)24-17-10-18(27-3)12-19(11-17)28-4/h5-12H,13H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIIOEBKWWYQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3011419.png)
![tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3011421.png)
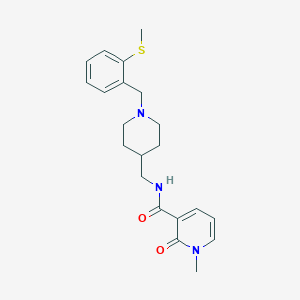
![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)

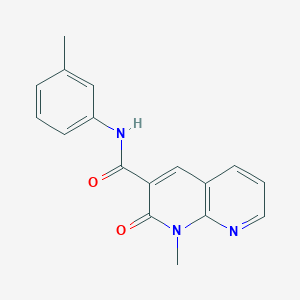
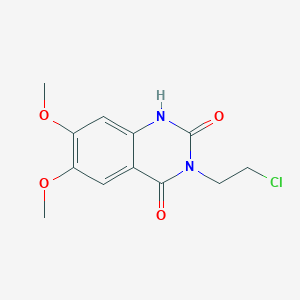
![N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3011433.png)
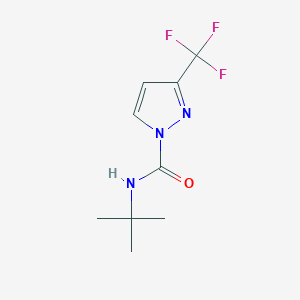
![1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3011437.png)
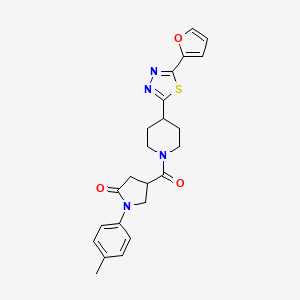
![1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3011440.png)
![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B3011441.png)
![1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol](/img/structure/B3011442.png)